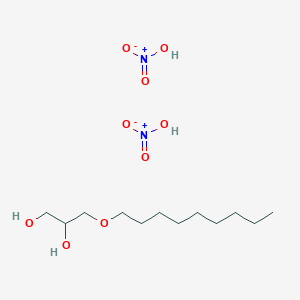
Nitric acid;3-nonoxypropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;3-nonoxypropane-1,2-diol is an organic compound that features both a nitrate ester and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;3-nonoxypropane-1,2-diol typically involves the nitration of 3-nonoxypropane-1,2-diol. This can be achieved by reacting the diol with nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitric acid and other reagents to ensure safety and efficiency. The reaction conditions, such as temperature and concentration of reagents, are optimized to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nitric acid;3-nonoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrate ester group to an amine or other functional groups.
Substitution: The nitrate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Nitric acid;3-nonoxypropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role in signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of nitric oxide donors.
Industry: Utilized in the manufacture of polymers, coatings, and other industrial products
Mechanism of Action
The mechanism of action of nitric acid;3-nonoxypropane-1,2-diol involves the release of nitric oxide (NO), a key signaling molecule in various physiological processes. The nitrate ester group undergoes enzymatic or chemical reduction to release NO, which then activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade results in various biological effects, including vasodilation and modulation of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Another nitrate ester used as a vasodilator.
Isosorbide dinitrate: A nitrate ester used in the treatment of angina.
Pentaerythritol tetranitrate: A nitrate ester used in explosives and as a vasodilator
Uniqueness
Nitric acid;3-nonoxypropane-1,2-diol is unique due to its specific structure, which combines a diol and a nitrate ester. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
62908-49-0 |
|---|---|
Molecular Formula |
C12H28N2O9 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
nitric acid;3-nonoxypropane-1,2-diol |
InChI |
InChI=1S/C12H26O3.2HNO3/c1-2-3-4-5-6-7-8-9-15-11-12(14)10-13;2*2-1(3)4/h12-14H,2-11H2,1H3;2*(H,2,3,4) |
InChI Key |
WCIRQYMHUBLGGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
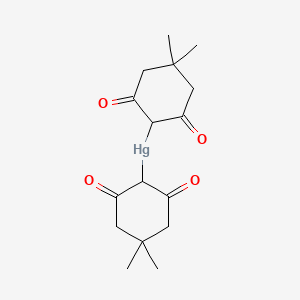
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)
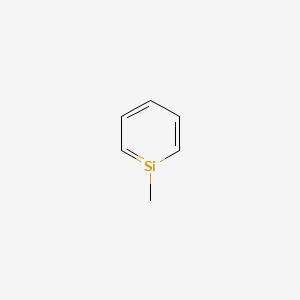
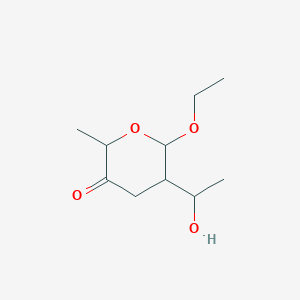
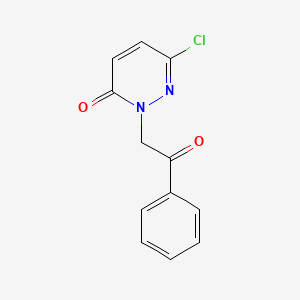

![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
